molecular formula C16H14N2O2S B14081626 N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide

N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B14081626
M. Wt: 298.4 g/mol
InChI Key: DYEUOYIANDGDBE-UHFFFAOYSA-N
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Description

N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide is an organic compound with a complex structure that includes both benzothiazole and hydroxyethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with 6-benzothiazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond between the two reactants .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or as a part of molecular recognition systems.

    Medicine: Explored for its therapeutic potential, including its role in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Comparison: N-[4-(2-Hydroxyethyl)phenyl]-6-benzothiazolecarboxamide is unique due to its specific combination of benzothiazole and hydroxyethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H14N2O2S/c19-8-7-11-1-4-13(5-2-11)18-16(20)12-3-6-14-15(9-12)21-10-17-14/h1-6,9-10,19H,7-8H2,(H,18,20)

InChI Key

DYEUOYIANDGDBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=O)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

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